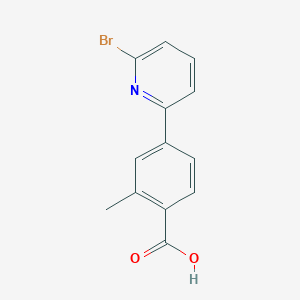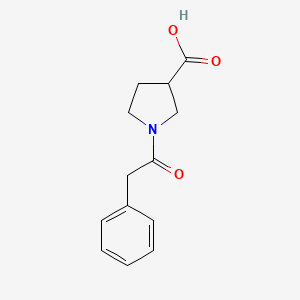
4-(6-Bromopyridin-2-yl)-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(6-Bromopyridin-2-yl)-2-methylbenzoic acid, or 4-Bromo-2-methylbenzoic acid (4-BMB), is a synthetic organic compound belonging to the pyridine family. It is a white crystalline solid that is soluble in polar organic solvents, but insoluble in water. 4-BMB is widely used as a reagent in scientific research and laboratory experiments, due to its unique properties and versatile applications.
Scientific Research Applications
Anti-Fibrotic Drug Development
The pyridinyl moiety, such as that found in “4-(6-Bromopyridin-2-yl)-2-methylbenzoic acid”, is known to be a core structure in the development of anti-fibrotic drugs . These compounds can inhibit the expression of collagen and hydroxyproline in cell culture, indicating potential for novel drug development in treating fibrotic diseases.
Synthesis of Heterocyclic Compound Libraries
This compound serves as a precursor in the synthesis of novel heterocyclic compounds with potential biological activities . The bromine atom on the pyridine ring acts as a reactive site for further chemical modifications, enabling the creation of diverse libraries for medicinal chemistry research.
Pharmacological Activity Studies
Derivatives of “4-(6-Bromopyridin-2-yl)-2-methylbenzoic acid” exhibit a wide range of pharmacological activities. They are employed in the design of structures in medicinal chemistry to study their effects as antimicrobial, antiviral, antitumor, and antifibrotic agents .
properties
IUPAC Name |
4-(6-bromopyridin-2-yl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c1-8-7-9(5-6-10(8)13(16)17)11-3-2-4-12(14)15-11/h2-7H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATPZGMOBLARQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC(=CC=C2)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650597 |
Source


|
| Record name | 4-(6-Bromopyridin-2-yl)-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Bromopyridin-2-yl)-2-methylbenzoic acid | |
CAS RN |
1020718-62-0 |
Source


|
| Record name | 4-(6-Bromopyridin-2-yl)-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1370874.png)




![[1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B1370882.png)






![1-[(Propylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370897.png)